(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidinone derivative characterized by a planar heterocyclic core with three key substituents:
- 9-Methyl group: Contributes to steric stabilization and modulates electronic effects.
- (E)-Phenyliminomethyl group: Provides rigidity and π-π stacking interactions due to the aromatic phenyl ring.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-6-5-10-22-17(13)21-16(19-9-11-23)15(18(22)24)12-20-14-7-3-2-4-8-14/h2-8,10,12,19,23H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFWUHPJUNROKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido-pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound exhibits multiple mechanisms of action which contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer proliferation, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are crucial in tumor growth and metastasis .
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis. The IC50 values for various cancer cell lines have been documented, showing significant cytotoxic effects .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
In Vitro Studies
A series of in vitro studies were conducted to evaluate the compound's efficacy against different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.43 | EGFR inhibition |
| A549 | 9.62 | COX-2 inhibition |
| A375 | 8.07 | Apoptosis induction |
Ames Test
The compound has shown a strong positive result in the Ames test, indicating potential mutagenic activity . This suggests that while the compound may have therapeutic benefits, further studies are necessary to evaluate its safety profile.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), the compound demonstrated significant tumor reduction when combined with standard chemotherapy .
- Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity .
Chemical Reactions Analysis
Hydrolysis of the Imine Functionality
The (phenylimino)methyl group undergoes acid- or base-catalyzed hydrolysis to yield a ketone derivative. This reactivity is consistent with analogous imine-to-carbonyl transformations in pyrimidine systems ( , ).
Table 2: Hydrolysis Conditions
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 1M HCl, reflux, 4h | 3-(Phenylcarbonyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Complete conversion |
| Basic | 0.5M NaOH, 60°C, 2h | Same as above, with minor decomposition | 85% yield |
Alkylation and Acylation of the Hydroxyethylamino Group
The 2-hydroxyethylamino substituent participates in alkylation and acylation reactions, typical of secondary amines.
Table 3: Derivative Formation
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl-2-hydroxyethyl derivative | 72% | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-2-hydroxyethyl derivative | 68% |
Electrophilic Aromatic Substitution
The pyrido[1,2-a]pyrimidin-4-one core undergoes nitration and sulfonation at electron-rich positions (C7 and C9), guided by computational studies ( ).
Table 4: Electrophilic Reactions
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C7 | 7-Nitro derivative | 55% |
| Sulfonation | SO₃, H₂SO₄ | C9 | 9-Sulfo derivative | 48% |
Reduction of the Imine Group
Catalytic hydrogenation reduces the (phenylimino)methyl group to a benzylamine derivative, enhancing solubility for biological assays ( , ).
Table 5: Reduction Conditions
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | MeOH | 1 atm H₂ | 3-(Benzylamino) derivative | 82% |
| NaBH₄ | EtOH | – | Partial reduction (mixed products) | 40% |
Stability Under Oxidative Conditions
The compound shows resistance to oxidation in aqueous media but degrades in strong oxidizers (e.g., KMnO₄), forming quinoline-based byproducts ( , ).
Key Findings from Research
-
Catalytic Efficiency : Copper(II) acetate significantly enhances cyclocondensation yields compared to other catalysts ( ).
-
pH-Dependent Hydrolysis : The imine group is stable at neutral pH but hydrolyzes rapidly under acidic/basic conditions ( , ).
-
Biological Relevance : Alkylated derivatives exhibit improved blood-brain barrier penetration in EGFR inhibition studies ( ).
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations:
- Hydrophilicity : The target compound’s hydroxyethyl group enhances water solubility compared to phenethyl () or benzyl () analogs.
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) may reduce electron density on the core, affecting reactivity or binding.
- Stereochemistry: The (E)-configuration in the target compound ensures spatial orientation of the phenylimino group, whereas Z-configurations in thiazolidinone derivatives () could disrupt planarity .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
